N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromo-4-methylphenoxy)propanehydrazide
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Overview
Description
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromo-4-methylphenoxy)propanehydrazide is a synthetic organic compound characterized by its distinct chemical structure It consists of a bromine-substituted phenyl ring, a hydroxyl group, and a hydrazide moiety, linked by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromo-4-methylphenoxy)propanehydrazide typically involves the following steps:
Starting Materials:
5-bromo-2-hydroxybenzaldehyde
2-(2-bromo-4-methylphenoxy)propanehydrazide
Condensation Reaction: The aldehyde group of 5-bromo-2-hydroxybenzaldehyde reacts with the hydrazide group of 2-(2-bromo-4-methylphenoxy)propanehydrazide under reflux conditions in the presence of a suitable solvent such as ethanol.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route for large-scale synthesis, focusing on aspects such as reaction yield, cost-efficiency, and environmental impact. Automation and process intensification techniques can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromo-4-methylphenoxy)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The hydrazone linkage can be reduced to a hydrazine derivative.
Substitution: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 5-bromo-2-ketophenyl derivative
Reduction: N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromo-4-methylphenoxy)propanehydrazine
Substitution: Varied functionalized phenyl derivatives
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe for studying enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of novel materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism by which N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromo-4-methylphenoxy)propanehydrazide exerts its effects typically involves:
Molecular Targets: Interactions with specific enzymes or receptors that are critical in various biological pathways.
Pathways Involved: Modulation of signaling pathways that are implicated in disease processes or metabolic functions.
Comparison with Similar Compounds
N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(2-chloro-4-methylphenoxy)propanehydrazide
N'-[(E)-(5-fluoro-2-hydroxyphenyl)methylidene]-2-(2-fluoro-4-methylphenoxy)propanehydrazide
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(2-bromo-4-methylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N2O3/c1-10-3-6-16(14(19)7-10)24-11(2)17(23)21-20-9-12-8-13(18)4-5-15(12)22/h3-9,11,22H,1-2H3,(H,21,23)/b20-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCNQFGBJQGVSV-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NN=CC2=C(C=CC(=C2)Br)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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